
phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is not entirely understood. However, studies have suggested that it acts by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. It has also been found to inhibit the expression of certain genes involved in cancer progression.
Biochemical and Physiological Effects
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to modulate the expression of certain genes involved in inflammation and oxidative stress.
実験室実験の利点と制限
One of the significant advantages of phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is its potent anticancer activity. It has been found to be effective against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. One of the significant areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in other therapeutic applications.
Conclusion
In conclusion, phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have potent anticancer activity against various cancer cell lines and has several biochemical and physiological effects. Although there are limitations to its use, it is a promising candidate for cancer therapy, and further research is needed to explore its potential use in other therapeutic applications.
合成法
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction of 4-dimethylaminobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of ethanol as a solvent. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.
科学的研究の応用
Phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been extensively studied for its potential therapeutic applications. One of the significant areas of research has been its anticancer properties. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
CAS番号 |
5478-15-9 |
|---|---|
製品名 |
phenethyl 4-(4-dimethylaminophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
分子式 |
C22H25N3O2S |
分子量 |
395.5 g/mol |
IUPAC名 |
2-phenylethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H25N3O2S/c1-15-19(21(26)27-14-13-16-7-5-4-6-8-16)20(24-22(28)23-15)17-9-11-18(12-10-17)25(2)3/h4-12,20H,13-14H2,1-3H3,(H2,23,24,28) |
InChIキー |
DMUGZXIRIYRJSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCCC3=CC=CC=C3 |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




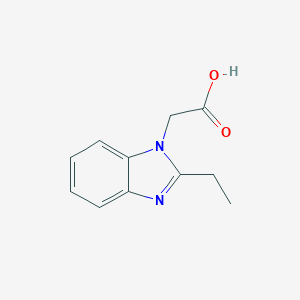
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)

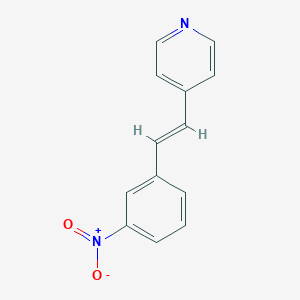
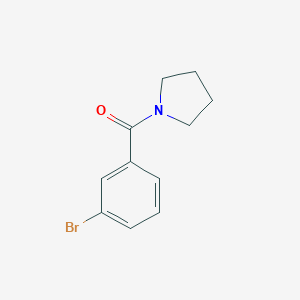





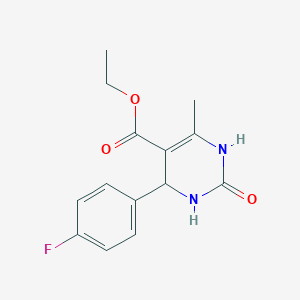
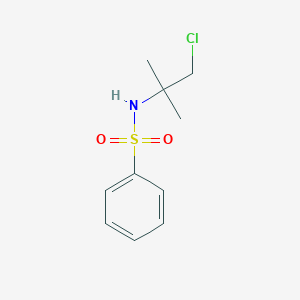
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)